molecular formula C17H16F2N4O3S B2654978 (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1203437-90-4

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2654978
CAS No.: 1203437-90-4
M. Wt: 394.4
InChI Key: HHHNOBRAZSJJCB-HEHNFIMWSA-N
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Description

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound characterized by its unique structure, which includes a benzo[d]thiazole core, difluoro substituents, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of difluoro substituents: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Attachment of the pyrazole moiety: This can be done via condensation reactions using pyrazole derivatives and suitable coupling agents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or photophysical properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro substituents and pyrazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
  • (E)-methyl 2-(4,6-difluoro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Uniqueness

The unique combination of the difluoro substituents and the specific pyrazole moiety in (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate distinguishes it from similar compounds. This structural uniqueness can result in different biological activities and properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[4,6-difluoro-2-(2-propan-2-ylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c1-9(2)23-12(4-5-20-23)16(25)21-17-22(8-14(24)26-3)15-11(19)6-10(18)7-13(15)27-17/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHNOBRAZSJJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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